Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate
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Overview
Description
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate is a chemical compound with the molecular formula C11H13Cl2NO2 It is a derivative of propanoic acid and contains both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate typically involves the reaction of 3,5-dichlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(4-chlorophenyl)propanoate
- Ethyl 2-amino-3-(2,4-dichlorophenyl)propanoate
- Ethyl 2-amino-3-(3,4-dichlorophenyl)propanoate
Uniqueness
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.
Biological Activity
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate, a compound characterized by its dichlorophenyl moiety and amino group, is gaining attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₄Cl₂N O₂
- Molecular Weight : Approximately 298.59 g/mol
- Chemical Structure :
This compound features an ethyl ester group, an amino group, and a dichlorophenyl substituent, which may influence its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can modulate metabolic pathways and affect cellular functions.
- Receptor Modulation : It has been suggested that this compound could act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 10 μg/mL |
Staphylococcus aureus | 15 μg/mL |
Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest potential applications in treating bacterial infections .
Anticancer Activity
The compound's structural features may also confer anticancer properties. Similar compounds have demonstrated the ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, derivatives with similar functional groups have shown promising results in preclinical trials against prostate cancer cell lines .
Neuroprotective Effects
Studies are ongoing to explore the neuroprotective effects of this compound. Initial findings suggest that it may enhance neuronal survival under oxidative stress conditions by modulating neurotransmitter levels.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial properties of several derivatives related to this compound. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : A recent investigation into N-Arylpiperazine derivatives highlighted the potential of structurally related compounds to inhibit tumor growth in vitro and in vivo models. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
Properties
Molecular Formula |
C11H13Cl2NO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)10(14)5-7-3-8(12)6-9(13)4-7/h3-4,6,10H,2,5,14H2,1H3 |
InChI Key |
QSARDZOBYFQEPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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